Methyl 2-(prop-2-enoylamino)benzenesulfonate
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Overview
Description
Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate is an organic compound with a complex structure that includes both sulfonate and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate typically involves the reaction of methyl benzenesulfonate with an appropriate amine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzene Sulfonate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-, potassium salt: Similar in structure but includes a potassium salt form.
Benzene, (2-methyl-1-propenyl)-: Shares a similar benzene ring structure but differs in functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds .
Properties
CAS No. |
936566-08-4 |
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Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
methyl 2-(prop-2-enoylamino)benzenesulfonate |
InChI |
InChI=1S/C10H11NO4S/c1-3-10(12)11-8-6-4-5-7-9(8)16(13,14)15-2/h3-7H,1H2,2H3,(H,11,12) |
InChI Key |
VHBXQTBTSRANPW-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC=C1NC(=O)C=C |
Origin of Product |
United States |
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